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molecular formula C11H8F3NO2S B8283837 1H-Pyrrole, 1-[[4-(trifluoromethyl)phenyl]sulfonyl]-

1H-Pyrrole, 1-[[4-(trifluoromethyl)phenyl]sulfonyl]-

Cat. No. B8283837
M. Wt: 275.25 g/mol
InChI Key: IXEAHTDTWFKZQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08283358B2

Procedure details

n-BuLi (56 mL, 89.7 mmol) was added to a solution of 1H-pyrrole (6.02 g, 89.7 mmol) in THF (179 mL) at −78° C. over 10 minutes. 4-(trifluoromethyl)benzene-1-sulfonyl chloride (26.3 g, 107.6 mmol) was dissolved in THF (20 mL) and added to the reaction mixture over 30 minutes. The reaction was stirred for 30 minutes then allowed to warm to room temperature and stirred for a further 18 h. The solution was diluted with EtOAc washed with brine and the organic phase was separated, dried (Na2SO4), filtered and concentrated under vacuum and purified on a silica gel column (eluant hexane/EtOAc 99/1 to 4/1, v/v) to give compound 111 (21.4 g, 77.7 mmol, 87%). MS (ESI) 276.1 (M+H).
Quantity
56 mL
Type
reactant
Reaction Step One
Quantity
6.02 g
Type
reactant
Reaction Step One
Name
Quantity
179 mL
Type
solvent
Reaction Step One
Quantity
26.3 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
87%

Identifiers

REACTION_CXSMILES
[Li]CCCC.[NH:6]1[CH:10]=[CH:9][CH:8]=[CH:7]1.[F:11][C:12]([F:24])([F:23])[C:13]1[CH:18]=[CH:17][C:16]([S:19](Cl)(=[O:21])=[O:20])=[CH:15][CH:14]=1>C1COCC1.CCOC(C)=O>[F:24][C:12]([F:11])([F:23])[C:13]1[CH:14]=[CH:15][C:16]([S:19]([N:6]2[CH:10]=[CH:9][CH:8]=[CH:7]2)(=[O:21])=[O:20])=[CH:17][CH:18]=1

Inputs

Step One
Name
Quantity
56 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
6.02 g
Type
reactant
Smiles
N1C=CC=C1
Name
Quantity
179 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
26.3 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)S(=O)(=O)Cl)(F)F
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added to the reaction mixture over 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
stirred for a further 18 h
Duration
18 h
WASH
Type
WASH
Details
washed with brine
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
purified on a silica gel column (eluant hexane/EtOAc 99/1 to 4/1

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)S(=O)(=O)N1C=CC=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 77.7 mmol
AMOUNT: MASS 21.4 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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